molecular formula C12H20ClN3O2 B6273267 N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride CAS No. 2649012-06-4

N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride

Cat. No. B6273267
CAS RN: 2649012-06-4
M. Wt: 273.8
InChI Key:
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Description

N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride (hereafter referred to as “N-CBHCl”) is a cyclic amide derivative of N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid (N-CBH). It is a small molecule that has been studied for its potential applications in various scientific research areas. N-CBHCl has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, and anti-viral properties. Additionally, N-CBHCl has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease.

Scientific Research Applications

N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochlorideCl has been studied for its potential uses in a variety of scientific research areas. It has been found to possess anti-inflammatory, anti-bacterial, anti-fungal, and anti-viral properties, making it a potential candidate for the treatment of various diseases. Additionally, N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochlorideCl has been studied for its potential use in the treatment of cancer and Alzheimer’s disease. It has also been studied for its potential use in the development of new drugs, as well as for its potential use in the development of novel materials.

Mechanism of Action

The mechanism of action of N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochlorideCl is not yet fully understood. However, it is believed that N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochlorideCl acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochlorideCl has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochlorideCl has been found to inhibit the activity of certain transcription factors, such as nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects
N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochlorideCl has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as COX-2 and LOX, as well as the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochlorideCl has been found to inhibit the activity of certain transcription factors, such as NF-κB. Furthermore, N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochlorideCl has been found to possess anti-inflammatory, anti-bacterial, anti-fungal, and anti-viral properties.

Advantages and Limitations for Lab Experiments

N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochlorideCl has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochlorideCl is its low cost and easy availability. Additionally, N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochlorideCl is relatively stable and can be stored for long periods of time. However, one of the main limitations of N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochlorideCl is its low solubility in aqueous media, which can make it difficult to work with in certain experiments.

Future Directions

N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochlorideCl has a wide range of potential applications in scientific research. Some of the potential future directions for the use of N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochlorideCl include the development of new drugs, the development of novel materials, and the study of its biochemical and physiological effects. Additionally, further research could be conducted on the mechanism of action of N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochlorideCl, as well as its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease.

Synthesis Methods

N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochlorideCl is synthesized from N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride, using a number of different methods. The most common method is the reaction of N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride with anhydrous hydrochloric acid in an aqueous medium. This reaction results in the formation of N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochlorideCl, which can then be isolated by filtration, concentration, and crystallization. Other methods of synthesis include the reaction of N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride with anhydrous sodium hydroxide in an aqueous medium, and the reaction of N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride with anhydrous hydrochloric acid in a non-aqueous medium.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride involves the reaction of cyclobutanone with ethylenediamine to form N-cyclobutyl-2-oxa-1,7-diazaspiro[4.5]dec-2-ene. This intermediate is then reacted with chloroacetyl chloride to form N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide, which is then converted to the hydrochloride salt form by reaction with hydrochloric acid.", "Starting Materials": ["Cyclobutanone", "Ethylenediamine", "Chloroacetyl chloride", "Hydrochloric acid"], "Reaction": ["Step 1: Cyclobutanone is reacted with ethylenediamine in the presence of a base catalyst to form N-cyclobutyl-2-oxa-1,7-diazaspiro[4.5]dec-2-ene.", "Step 2: N-cyclobutyl-2-oxa-1,7-diazaspiro[4.5]dec-2-ene is reacted with chloroacetyl chloride in the presence of a base catalyst to form N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide.", "Step 3: N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide is reacted with hydrochloric acid to form the hydrochloride salt form of the compound." ] }

CAS RN

2649012-06-4

Product Name

N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride

Molecular Formula

C12H20ClN3O2

Molecular Weight

273.8

Purity

95

Origin of Product

United States

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